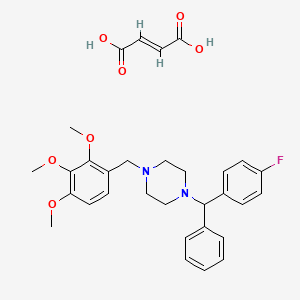
1-(2,3,4-Trimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,4-Trimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,3,4-trimethoxybenzyl group and a 4-fluorobenzhydryl group, combined with fumarate as a counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-Trimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,3,4-Trimethoxybenzyl Group: The piperazine core is then reacted with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of 4-Fluorobenzhydryl Group: The intermediate product is further reacted with 4-fluorobenzhydryl chloride under similar basic conditions.
Formation of Fumarate Salt: The final product is obtained by reacting the substituted piperazine with fumaric acid to form the fumarate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3,4-Trimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluorobenzhydryl group can be reduced to form the corresponding fluorobenzyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 2,3,4-trimethoxybenzaldehyde or 2,3,4-trimethoxybenzoic acid.
Reduction: Formation of 4-fluorobenzyl-substituted piperazine.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(2,3,4-Trimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(2,3,4-Trimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- 1-(2,3,4-Trimethoxybenzyl)-4-benzhydrylpiperazine
- 1-(2,3,4-Trimethoxybenzyl)-4-(4-chlorobenzhydryl)piperazine
- 1-(2,3,4-Trimethoxybenzyl)-4-(4-methylbenzhydryl)piperazine
Uniqueness: 1-(2,3,4-Trimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate is unique due to the presence of the fluorine atom in the benzhydryl group, which can significantly influence its chemical properties and biological activity compared to its analogs.
Propriétés
Numéro CAS |
101477-51-4 |
|---|---|
Formule moléculaire |
C31H35FN2O7 |
Poids moléculaire |
566.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-[(4-fluorophenyl)-phenylmethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C27H31FN2O3.C4H4O4/c1-31-24-14-11-22(26(32-2)27(24)33-3)19-29-15-17-30(18-16-29)25(20-7-5-4-6-8-20)21-9-12-23(28)13-10-21;5-3(6)1-2-4(7)8/h4-14,25H,15-19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
QWRQAMKSEXNDRF-WLHGVMLRSA-N |
SMILES isomérique |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)F)OC)OC.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)F)OC)OC.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


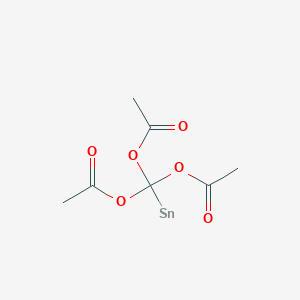
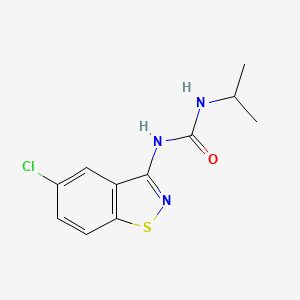
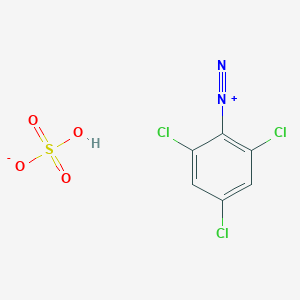
![1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]-](/img/structure/B14326804.png)
![2-([1,1'-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B14326809.png)
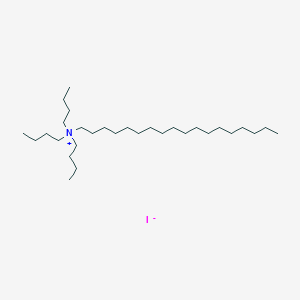

![1,3,3a,4,9,9a-Hexahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-diol](/img/structure/B14326843.png)

![2-(Prop-2-en-1-yl)-4-(2-{4-[(prop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14326861.png)
![[(Chlorostannanetriyl)tris(methylene)]tris[dimethyl(phenyl)silane]](/img/structure/B14326888.png)

![Dimethyl 5,5'-[1,4-phenylenebis(oxy)]dipentanoate](/img/structure/B14326899.png)
![Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14326903.png)
